3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine

Catalog No.
S16146068
CAS No.
M.F
C14H18N2
M. Wt
214.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1...

Product Name

3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine

IUPAC Name

3-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)propan-1-amine

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c15-9-4-10-16-13-7-2-1-5-11(13)12-6-3-8-14(12)16/h1-2,5,7H,3-4,6,8-10,15H2

InChI Key

SHVPCOISFUHYOH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CCCN

3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine is a compound characterized by its unique bicyclic structure, which incorporates a cyclopenta[b]indole moiety. The molecular formula of this compound is C14H18N2C_{14}H_{18}N_{2}, with a molecular weight of approximately 214.31 g/mol. The compound features an amine functional group attached to a propan-1-amine chain, which contributes to its potential biological activity and interaction properties.

The chemical reactivity of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine can be explored through various synthetic pathways. One notable reaction involves the formation of derivatives through electrophilic substitutions or nucleophilic additions involving the amine group. The compound can engage in reactions typical for amines, such as acylation and alkylation, allowing for the synthesis of more complex derivatives that may exhibit enhanced biological properties.

Research indicates that compounds related to 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine may possess significant biological activities, including antitumor and neuroprotective effects. The structural features of the cyclopenta[b]indole framework are often associated with interactions at various biological targets, including receptors and enzymes involved in signaling pathways.

Synthesis of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate indole derivatives, cyclization can be performed under acidic or basic conditions to form the bicyclic structure.
  • Amine Formation: The introduction of the propan-1-amine group can be achieved through reductive amination or direct amination methods.
  • Functional Group Modifications: Post-synthesis modifications may include alkylation or acylation to enhance solubility and biological activity.

The unique structure of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting neurological disorders and cancers. Its ability to interact with biological macromolecules positions it as a candidate for further pharmacological studies.

Interaction studies involving 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine have focused on its binding affinity to various receptors and enzymes. These studies typically employ techniques such as surface plasmon resonance or isothermal titration calorimetry to elucidate interaction dynamics. Understanding these interactions is crucial for predicting the compound's pharmacokinetic properties and therapeutic potential.

Several compounds share structural similarities with 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
5-MethoxyindoleC10H11NOC_{10}H_{11}NOSimple indole structure; less complex than cyclopenta derivatives.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamideC19H20N2OSC_{19}H_{20}N_{2}OSContains a thiophene ring; broader spectrum of activity due to sulfur presence.
3-(5-bromo-1H-indol-3-yl)propan-1-olC11H12BrNC_{11}H_{12}BrNHalogenated derivative; potential for increased reactivity but less structural complexity.

The uniqueness of 3-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)propan-1-amine lies in its bicyclic structure and specific amine functionalization, which may confer distinct biological properties compared to other indole derivatives.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

214.146998583 g/mol

Monoisotopic Mass

214.146998583 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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